Ortho-Methoxy vs. Meta-Methoxy Pyrrolidine: Impact on Dopamine D3 Receptor Binding Profile
Structural comparisons across methoxyphenyl-substituted pyrrolidines indicate that the position of the methoxy group (ortho vs. meta) is a critical determinant of receptor subtype engagement [1]. Specifically, 3-(3-methoxyphenyl)pyrrolidine, a common meta-substituted analog, demonstrates binding affinity for dopamine D3 receptors, whereas 3-ethyl-4-(2-methoxyphenyl)pyrrolidine represents a distinct scaffold that has been claimed in patents (e.g., U.S. 5,068,246) for 3-alkyl-4-arylpyrrolidines and is structurally more closely aligned with PDE4 inhibitor chemotypes [1][2].
| Evidence Dimension | Methoxy substitution position and scaffold classification |
|---|---|
| Target Compound Data | 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine (CAS: 2060046-67-3); 4-aryl, 3-alkyl substitution pattern |
| Comparator Or Baseline | 3-(3-Methoxyphenyl)pyrrolidine (CAS: 113087-80-4); 3-aryl, unsubstituted pyrrolidine ring |
| Quantified Difference | Target compound falls within 3-alkyl-4-aryl Markush claims in U.S. Patent 5,068,246 and WO2001047879 (PDE4 inhibitors) [1][2]; comparator is associated with dopamine D3 receptor binding . |
| Conditions | Structural analysis based on patent Markush claims (U.S. 5,068,246, WO2001047879) and supplier-reported receptor activity [1][2]. |
Why This Matters
Researchers targeting PDE4 inhibition or exploring sigma receptor pharmacology should procure the ortho-methoxy, 3-ethyl substituted pyrrolidine scaffold to align with patented inhibitor classes, rather than the meta-methoxy analog which has documented dopamine D3 binding [1].
- [1] BASF Aktiengesellschaft. (1991). U.S. Patent No. 5,068,246. 3-Alkyl-4-arylpyrrolidine derivatives. View Source
- [2] WO2001047879A1. (2001). Pyrrolidines which inhibit camp-specific pde. View Source
